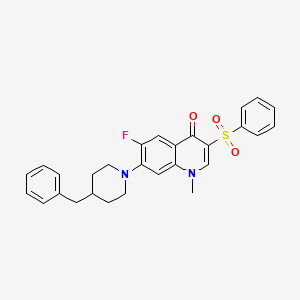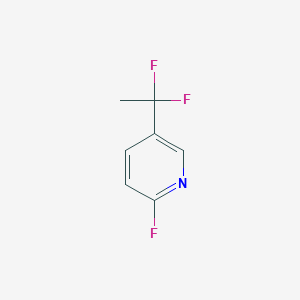![molecular formula C16H16BrNO3 B2896972 5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide CAS No. 1421466-00-3](/img/structure/B2896972.png)
5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Amide Bond: The carboxylic acid derivative of the furan ring is reacted with the amine derivative of the tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide depends on its specific application:
Enzyme Inhibition: If used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: If used as a receptor modulator, the compound may interact with specific receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functionalities and have been studied for their anticancer properties.
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functionalities and have been explored for various biological activities.
Uniqueness
5-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct steric and electronic properties that can influence its reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-14-6-5-13(21-14)15(19)18-10-16(20)8-7-11-3-1-2-4-12(11)9-16/h1-6,20H,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKLZQOSOFMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(O3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B2896889.png)
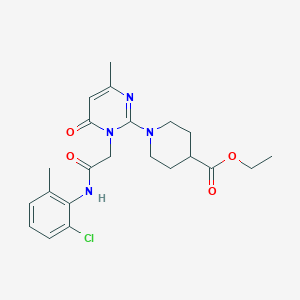
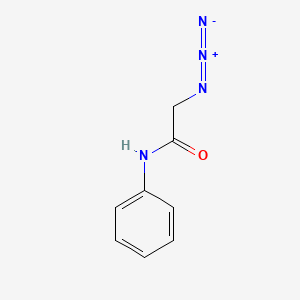
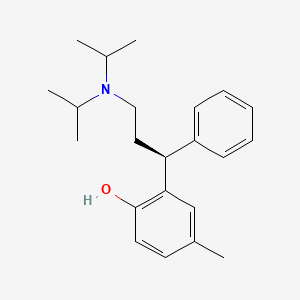
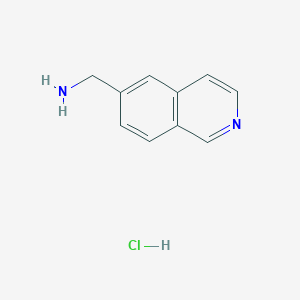
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)
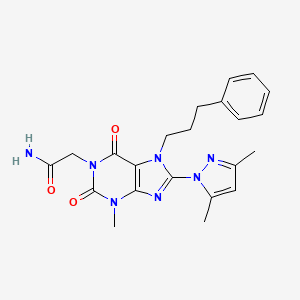
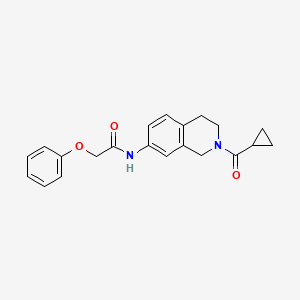
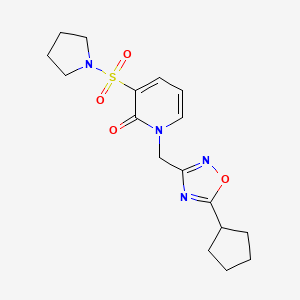
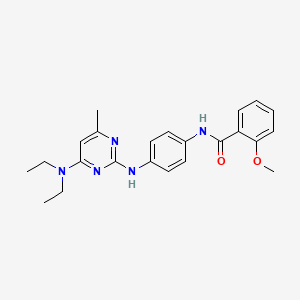
![5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2896909.png)
